molecular formula C9H10BrNO4 B8488769 1-Bromo-2-(2-methoxyethoxy)-4-nitrobenzene

1-Bromo-2-(2-methoxyethoxy)-4-nitrobenzene

Cat. No.: B8488769
M. Wt: 276.08 g/mol
InChI Key: MPCQJCYMFGKBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-(2-methoxyethoxy)-4-nitrobenzene is a useful research compound. Its molecular formula is C9H10BrNO4 and its molecular weight is 276.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10BrNO4

Molecular Weight

276.08 g/mol

IUPAC Name

1-bromo-2-(2-methoxyethoxy)-4-nitrobenzene

InChI

InChI=1S/C9H10BrNO4/c1-14-4-5-15-9-6-7(11(12)13)2-3-8(9)10/h2-3,6H,4-5H2,1H3

InChI Key

MPCQJCYMFGKBQM-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=CC(=C1)[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-5-nitrophenol (7.24 g, 33.2 mmol) (Method 9) in anhydrous DMF was added 2-methoxy-1-bromoethane (6.92 g, 49.8 mmol) and a catalytic amount of potassium iodide (˜100 mg). The reaction was heated at 70° C. for 4 h before being allowed to cool to rt. The reaction was then poured into a separatory funnel and partitioned between EtOAc (˜250 mL) and water (˜250 mL). The organic phase was dried over Na2SO4 and conc in vacuo giving the crude title compound which was taken up in a minimum volume of warm EtOAc. The resulting solution was cooled in an ice bath and hexanes were slowly added to induce crystallization. The resulting precipitate was isolated via vacuum filtration through a fritted funnel and air dried to give pure title compound (8.3 g, 91%). 1H NMR: (300 MHz) 7.87-7.92 (m, 2H), 7.76 (dd, 1H), 4.35 (t, 2H), 3.73 (t, 2H), 3.35 (s, 3H).
Quantity
7.24 g
Type
reactant
Reaction Step One
Quantity
6.92 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Four
Yield
91%

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